
L-Alaninamide hydrochloride
Overview
Description
L-Alaninamide hydrochloride (CAS: 33208-99-0) is a chiral amino acid derivative with the molecular formula C₃H₈N₂O·HCl and a molecular weight of 124.57 g/mol. It exists as a white to light yellow crystalline powder with a melting point of 196–199°C and is soluble in water and methanol . The compound is synthesized via ammonolysis of L-alanine methyl ester followed by acidification with hydrochloric acid, achieving yields up to 85% .
This compound is pivotal in pharmaceutical synthesis, particularly in reductive amination reactions to produce α-aminoamide derivatives with analgesic or anti-inflammatory properties . It also serves as a chiral derivatizing agent in HPLC for enantiomer resolution, such as in Marfey’s Reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) . Its safety profile includes skin irritation risks (H315 hazard code), necessitating proper handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Alaninamide hydrochloride involves several steps:
Esterification: L-Alanine is dissolved in methanol, and a suitable chloride catalyst is added to carry out esterification.
Ammonolysis: The esterified product undergoes ammonolysis by passing ammonia through the solution.
Vacuum Heating: The reaction solution is vacuum heated to remove ammonia, and ammonium chloride is filtered out.
pH Adjustment and Crystallization: The pH of the reaction solution is adjusted using hydrochloric acid, and acetone is added to precipitate this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
The primary amine and amide groups participate in nucleophilic substitution, forming pharmacologically active derivatives :
Table 2: Substitution Reactions and Products
Key Findings :
- Substitution at the amide nitrogen enhances anticonvulsant activity (e.g., Cav1.2 calcium channel inhibition >50% at 100 μM) .
- Electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
Oxidation and Reduction
The compound undergoes redox transformations under controlled conditions:
Table 3: Redox Reactions
Mechanistic Insights :
- Oxidation : The primary alcohol intermediate (from ester hydrolysis) is oxidized to a carboxylic acid .
- Reduction : LiAlH₄ reduces the amide to a primary amine while preserving the L-configuration .
Enzymatic Reactions
L-Alaninamide hydrochloride serves as a substrate for stereoselective enzymes:
Table 4: Enzymatic Transformations
Highlights :
- D-Amidase selectively hydrolyzes D-alaninamide, enabling enantiopure D-alanine production .
- EAAT2 modulation by L-alaninamide derivatives reduces neuronal hyperexcitability .
Industrial and Pharmacological Relevance
Scientific Research Applications
Pharmaceutical Applications
L-Alaninamide hydrochloride plays a vital role in the pharmaceutical industry, particularly in the development of:
- Antibacterial Agents : It is used as an intermediate in synthesizing compounds that exhibit antibacterial properties, contributing to the fight against bacterial infections.
- Antifungal Agents : The compound's structural properties make it suitable for developing antifungal medications, which are essential in treating fungal infections.
- Anticancer Agents : Research indicates that this compound can be involved in synthesizing anticancer drugs, enhancing therapeutic options for cancer treatment .
Case Study: Anticancer Research
A notable study investigated the efficacy of this compound derivatives in inhibiting cancer cell proliferation. The derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents .
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in various industrial applications:
- Synthesis of Amino Acids : It serves as a precursor in synthesizing other amino acids, which are critical for numerous biological processes and industrial applications.
- Research Tool : In medicinal chemistry studies, this compound is employed as a research tool due to its unique structural characteristics and reactivity profiles .
Research has shown that this compound exhibits anti-inflammatory properties. This characteristic can be leveraged in developing treatments for inflammatory diseases, highlighting its versatility beyond traditional pharmaceutical applications .
Thermal Responsive Hydrogels
Recent studies have explored the incorporation of this compound into polymer systems to create thermoresponsive hydrogels. These hydrogels can undergo reversible gel-sol transitions, making them suitable for sustained drug delivery systems. For instance, copolymers containing N-acryloyl L-alaninamide were found to enhance drug release rates while maintaining structural integrity under varying temperature conditions .
Application Area | Specific Use | Research Findings |
---|---|---|
Pharmaceutical | Antibacterial, antifungal, anticancer | Significant cytotoxic effects on cancer cell lines |
Industrial | Synthesis of amino acids | Key intermediate in amino acid production |
Research | Medicinal chemistry studies | Unique structural properties facilitate diverse studies |
Biomedical Engineering | Thermoresponsive hydrogels | Enhanced drug release rates with controlled transitions |
Mechanism of Action
The mechanism of action of L-Alaninamide hydrochloride involves its interaction with specific molecular targets. It binds to receptor sites on proteins, inhibiting the formation of amyloid fibrils by preventing cross-linking reactions between polypeptides . This property makes it valuable in the study of diseases related to protein aggregation, such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Derivatives of L-Alaninamide Hydrochloride
Key Differences :
- Marfey’s Reagent is bulkier due to the fluorophenyl group, enabling enantiomer discrimination, whereas this compound is a simpler scaffold for drug synthesis.
- Ethyl L-alaninate hydrochloride lacks the amide group, making it more lipophilic but less reactive in amination.
Amidated Amino Acid Salts
This compound belongs to a broader class of amidated amino acid hydrochlorides. Comparative properties include:
Functional Implications :
- L-Cysteinamide hydrochloride ’s thiol group enables disulfide bond formation, enhancing enzyme inhibition.
- L-Methioninamide hydrochloride ’s hydrophobic side chain may improve membrane permeability compared to L-alaninamide.
Pharmacological Derivatives
This compound is a key intermediate in synthesizing α-aminoamide derivatives with benzoheterocyclic or indole moieties. Examples include:
Research Findings :
Biological Activity
L-Alaninamide hydrochloride, also known as (S)-2-aminopropanamide hydrochloride, is a biochemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₃H₉ClN₂O
- Molecular Weight : 124.57 g/mol
- Melting Point : 212-217 °C
- Boiling Point : 247.4 °C at 760 mmHg
- CAS Number : 33208-99-0
This compound acts primarily through its role as a precursor in metabolic pathways. It is involved in the synthesis of various biomolecules and has been shown to exhibit anti-inflammatory properties. The compound functions as a hydrogen bond donor, which is critical for its interaction with biological targets, including enzymes and receptors involved in inflammatory responses .
Biological Activities
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Potential Role in Cancer Therapy :
Data Table: Biological Activity Summary
Biological Activity | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Neuroprotection | Promotes neuronal survival | |
Cancer therapy potential | Modulates S1P signaling |
Case Studies
- Neurodegenerative Disease Model :
- Inflammation Model :
- Cancer Cell Proliferation Study :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of L-Alaninamide hydrochloride, and how are they validated in research settings?
this compound (CAS 33208-99-0) is characterized by its molecular formula (C₃H₈N₂O·HCl), molecular weight (124.57 g/mol), and optical activity (specific rotation: +11.0° to +13.0°). Validation typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and differential scanning calorimetry (DSC) to confirm its melting point (212–217°C). These methods ensure batch consistency in biochemical studies .
Q. How is this compound synthesized, and what quality control measures are applied?
The compound is synthesized via amidation of L-alanine followed by hydrochloric acid salt formation. Quality control includes verifying the absence of residual solvents (e.g., via gas chromatography), chiral purity analysis (to ensure no D-isomer contamination), and elemental analysis to confirm stoichiometry. Such protocols are critical for reproducibility in enzyme inhibition assays .
Q. What role does this compound play in peptide synthesis and biochemical assays?
As a protected amino acid derivative, it serves as a building block for synthesizing peptide amides, particularly in solid-phase peptide synthesis (SPPS). Its hydrochloride salt enhances solubility in aqueous buffers, making it suitable for enzymatic studies, such as tyrosinase inhibition assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on tyrosinase activity?
Experimental design should include:
- Kinetic assays : Measure enzyme activity using spectrophotometry (e.g., dopachrome formation at 475 nm) with varying substrate (L-DOPA) and inhibitor concentrations.
- Control groups : Include positive controls (e.g., kojic acid) and negative controls (buffer-only).
- Data analysis : Calculate IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Replicates (n ≥ 3) and statistical validation (e.g., ANOVA) are essential to ensure robustness .
Q. What strategies mitigate solubility limitations of this compound in in vitro studies?
While the compound is water-soluble, co-solvents like dimethyl sulfoxide (DMSO) or ethanol (<5% v/v) can enhance solubility in hydrophobic assay systems. Adjusting pH (e.g., using phosphate-buffered saline at pH 7.4) or sonication may also improve dissolution. Stability under these conditions must be confirmed via HPLC .
Q. How should researchers address contradictions in reported inhibitory efficiencies of this compound across studies?
Discrepancies may arise from differences in:
- Enzyme sources : Commercial tyrosinase (mushroom vs. human recombinant) varies in isoform specificity.
- Assay conditions : Temperature, pH, and substrate concentration affect activity.
- Compound purity : Trace impurities (e.g., free amine) can alter results. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry) and rigorous batch documentation are recommended .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Store the compound desiccated at room temperature (RT) to prevent hygroscopic degradation. Prepare stock solutions fresh or aliquot and freeze (−20°C) for short-term use. Avoid repeated freeze-thaw cycles. Stability under storage conditions should be confirmed via mass spectrometry (MS) .
Q. Methodological Guidance
Q. How to integrate this compound into a peptide sequence while minimizing racemization?
Use low-temperature (0–4°C) coupling reactions with activating agents (e.g., HBTU/HOBt) and tertiary amines (e.g., DIPEA) to suppress racemization. Monitor chiral integrity via circular dichroism (CD) spectroscopy or chiral HPLC post-synthesis .
Q. What analytical techniques are critical for verifying this compound’s role as a synthetic intermediate?
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 125.5) and fragmentation patterns.
- FTIR : Validate amide bond presence (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation .
Q. How to assess the biocompatibility of this compound in cell-based assays?
Perform cytotoxicity screening (e.g., MTT assay) across a concentration range (0.1–10 mM). Include controls for osmotic stress (e.g., NaCl at equivalent concentrations). Ensure compatibility with cell media components (e.g., serum proteins) via UV-Vis spectroscopy for precipitate detection .
Properties
IUPAC Name |
(2S)-2-aminopropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379707 | |
Record name | L-Alaninamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33208-99-0 | |
Record name | L-Alaninamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33208-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Aminopropanamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033208990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alaninamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-alaninamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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